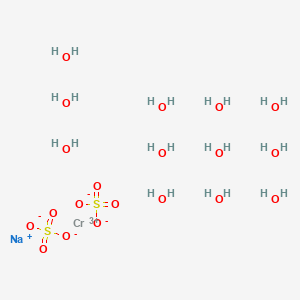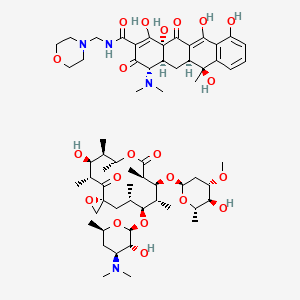![molecular formula C20H23NO4 B578908 (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol CAS No. 18927-72-5](/img/structure/B578908.png)
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is an isopavine alkaloid isolated from various species of the Thalictrum genus, particularly Thalictrum minus and Thalictrum dasycarpum . This compound is known for its unique structural features and potential bioactive properties, making it a subject of interest in natural product chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol can be synthesized through the extraction of whole plants of Thalictrum species. The process involves partitioning a 95% aqueous ethanol extract between ethyl acetate and 3% tartaric acid. The aqueous layer is then adjusted to pH 9.0 with saturated aqueous sodium carbonate and extracted again with ethyl acetate . The ethyl acetate-soluble alkaloidal materials are subjected to column chromatography and preparative high-performance liquid chromatography to isolate thalisopavine .
Industrial Production Methods: While specific industrial production methods for thalisopavine are not well-documented, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. This would involve optimizing the extraction solvents, pH adjustments, and chromatographic conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the thalisopavine molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[76202,7
Chemistry: As a natural product, thalisopavine serves as a model compound for studying alkaloid biosynthesis and structure-activity relationships.
Medicine: The compound’s potential therapeutic effects, such as antiviral and antimicrobial activities, are of interest for developing new medications.
Industry: this compound and its derivatives can be used in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The exact mechanism of action of thalisopavine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its bioactivity. For instance, its anti-rotavirus activity suggests that it may interfere with viral replication or host cell interactions . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is unique among isopavine alkaloids due to its specific structural features, such as the presence of methoxy and hydroxy groups. Similar compounds include:
Isothalisopavine: Another isopavine alkaloid isolated from Thalictrum minus, which differs in the position of its hydroxy group.
Other Isoquinoline Alkaloids: Compounds like berberine and palmatine share structural similarities with thalisopavine but differ in their specific functional groups and bioactivities.
This compound’s unique structural features and bioactive properties make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
18927-72-5 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.407 |
InChI |
InChI=1S/C20H23NO4/c1-21-10-15-12-7-18(23-2)17(22)6-11(12)5-16(21)14-9-20(25-4)19(24-3)8-13(14)15/h6-9,15-16,22H,5,10H2,1-4H3/t15-,16+/m1/s1 |
Clave InChI |
WZHLAMDQGHTYRY-CVEARBPZSA-N |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC(=C(C=C24)OC)OC)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


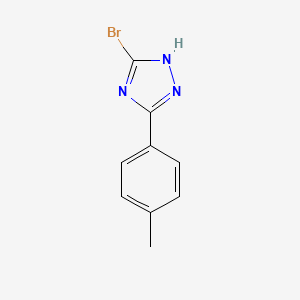
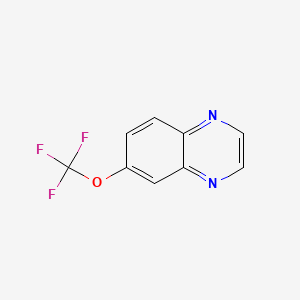
![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)

![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
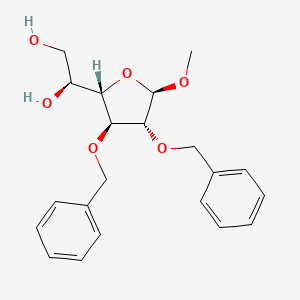

![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)
![(3S,6aR,6bS,11aS,11bR)-9-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,11,11a-dodecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B578841.png)
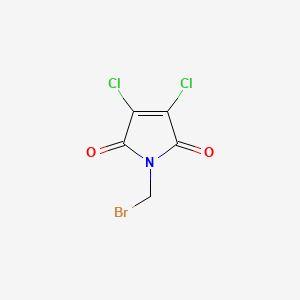
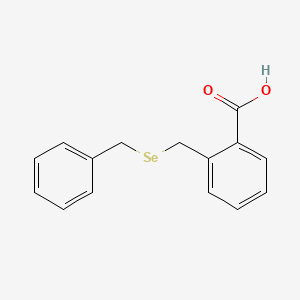
![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)
